molecular formula C14H24N2O2 B14661423 2,2'-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) CAS No. 42469-21-6

2,2'-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)

Cat. No.: B14661423
CAS No.: 42469-21-6
M. Wt: 252.35 g/mol
InChI Key: MPPNPBNSYXFIBF-UHFFFAOYSA-N
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Description

2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is a synthetic organic compound known for its unique structural properties. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the octane-1,8-diyl linker between two oxazole rings imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the reaction of 1,8-diaminooctane with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazole rings. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:

    Oxidation: The oxazole rings can be oxidized to form oxazoles with different oxidation states.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydrogen atoms on the oxazole rings can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce dihydrooxazoles.

Scientific Research Applications

2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The octane-1,8-diyl linker provides flexibility, allowing the molecule to adopt various conformations and interact with different targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is unique due to its specific structural features, including the octane-1,8-diyl linker and the presence of two oxazole rings

Properties

CAS No.

42469-21-6

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

2-[8-(4,5-dihydro-1,3-oxazol-2-yl)octyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H24N2O2/c1(3-5-7-13-15-9-11-17-13)2-4-6-8-14-16-10-12-18-14/h1-12H2

InChI Key

MPPNPBNSYXFIBF-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)CCCCCCCCC2=NCCO2

Origin of Product

United States

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